molecular formula C7H3FN2O3 B2699101 5-Fluoro-6-nitrobenzo[d]oxazole CAS No. 1384430-76-5

5-Fluoro-6-nitrobenzo[d]oxazole

Cat. No. B2699101
CAS RN: 1384430-76-5
M. Wt: 182.11
InChI Key: IMNFCYSLWDDQRS-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3FN2O3 . It has a molecular weight of 182.11 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . The positions of these atoms within the ring can influence the properties of the compound .

Scientific Research Applications

Vibrational Spectroscopic Studies The compound has been subject to vibrational spectroscopic studies and ab initio calculations to better understand its physical and chemical properties. These studies include analyses of FT-IR spectra and theoretical examination using quantum chemistry codes, which help in understanding the structural attributes and reactivity of the molecule (Mary et al., 2008).

Sensor Development 5-Fluoro-6-nitrobenzo[d]oxazole derivatives have been utilized in the development of highly selective fluorescent and colorimetric sensors, particularly for detecting metal ions such as Hg2+. These sensors demonstrate significant fluorescence quenching and a remarkable red shift in absorption and fluorescence spectra, facilitating naked-eye detection (Ruan et al., 2011).

Antibacterial and Antimicrobial Agents Derivatives of this compound have been synthesized and showed promising antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds are considered suitable candidates for further exploration as antibacterial agents (Sharma et al., 2017).

Future Directions

Oxadiazoles, including 5-Fluoro-6-nitrobenzo[d]oxazole, have potential for a wide range of applications due to their diverse biological activities . Future research could focus on further exploring these activities, developing new synthesis methods, and investigating potential applications in fields such as medicinal chemistry and material science .

properties

IUPAC Name

5-fluoro-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFCYSLWDDQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)[N+](=O)[O-])OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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